molecular formula C17H17N5OS B5835785 N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarboxamide

N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarboxamide

Cat. No.: B5835785
M. Wt: 339.4 g/mol
InChI Key: YVSJHLPKBWEQQA-UHFFFAOYSA-N
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Description

N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This compound is commonly referred to as BPTP and is a member of the piperazinecarboxamide family. BPTP has a unique chemical structure that has attracted researchers to investigate its properties and potential applications.

Mechanism of Action

The mechanism of action of BPTP is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of the BPTP molecule, leading to a fluorescent signal. The exact nature of the complex formed between BPTP and metal ions is still being investigated.
Biochemical and Physiological Effects:
BPTP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This makes it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTP is its selectivity for copper ions. This makes it a valuable tool for the detection of copper ions in biological samples. However, its selectivity for copper ions also limits its use in the detection of other metal ions. Additionally, the synthesis of BPTP is a multi-step process that requires specific reagents and conditions, making it challenging to produce in large quantities.

Future Directions

There are several future directions for research involving BPTP. One area of research is the development of BPTP-based fluorescent probes for the detection of other metal ions. Another area of research is the investigation of the mechanism of action of BPTP and the complex formation between BPTP and metal ions. Additionally, the potential use of BPTP in imaging applications and drug delivery systems is an area of interest for future research.

Synthesis Methods

The synthesis of BPTP involves a multi-step process that requires specific reagents and conditions. The initial step involves the reaction of 2-aminothiophenol with chloroacetyl chloride to produce 2-chloro-N-(thiophen-2-yl)acetamide. This compound is then reacted with hydrazine hydrate to produce N-(thiophen-2-yl)hydrazinecarboxamide. The final step involves the reaction of N-(thiophen-2-yl)hydrazinecarboxamide with 4-phenylpiperazine and triethylamine to produce BPTP.

Scientific Research Applications

BPTP has been investigated for its potential application in various fields of science. One of the primary areas of research is its potential as a fluorescent probe for the detection of metal ions. BPTP has been shown to selectively bind with copper ions and produce a fluorescent signal, making it a promising candidate for the detection of copper ions in biological samples.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(18-13-6-7-15-16(12-13)20-24-19-15)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSJHLPKBWEQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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